molecular formula C7H14O3 B8727124 methyl 2-ethyl-3-hydroxybutanoate CAS No. 60665-95-4

methyl 2-ethyl-3-hydroxybutanoate

Cat. No.: B8727124
CAS No.: 60665-95-4
M. Wt: 146.18 g/mol
InChI Key: KXKVYUMZPVUXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-3-hydroxybutanoate is a branched-chain ester with a methyl ester group, an ethyl substituent at the second carbon, and a hydroxyl group at the third carbon of the butanoate backbone.

Properties

CAS No.

60665-95-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-ethyl-3-hydroxybutanoate

InChI

InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3

InChI Key

KXKVYUMZPVUXIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.

    Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.

    Reduction: 2-ethyl-3-hydroxybutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with methyl 2-ethyl-3-hydroxybutanoate, differing in ester groups, substituent positions, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₁₄O₃ 146.18 (inferred) Not available Methyl ester, 2-ethyl, 3-hydroxy
Methyl 2-hydroxy-3-methylbutanoate C₆H₁₂O₃ 132.16 17417-00-4 Methyl ester, 2-hydroxy, 3-methyl
Ethyl 2-ethyl-3-hydroxybutanoate C₈H₁₆O₃ 160.21 5465-11-2 Ethyl ester, 2-ethyl, 3-hydroxy
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₂O₃ 146.18 18267-36-2 Ethyl ester, geminal 3-hydroxy, 3-methyl
Ethyl 2-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 129025-85-0 Ethyl ester, 2-hydroxy, 3-methyl (chiral)

Key Observations :

  • Substituent Position: The 2-ethyl and 3-hydroxy groups in this compound create a vicinal di-substitution, which may enhance hydrogen bonding and solubility compared to geminal substitutions (e.g., ethyl 3-hydroxy-3-methylbutanoate) .
  • Functional Groups: The presence of an acetyl group in ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9) introduces ketone reactivity, distinguishing it from hydroxy-substituted analogs .

Physicochemical Properties

Available data for analogs highlight trends in solubility, stability, and thermodynamic behavior:

  • Ethyl 3-Hydroxy-3-Methylbutanoate: Thermodynamic Properties: Standard evaporation enthalpy (ΔH°vap) = 55.3 kJ/mol, water solubility (log S) = -0.76, indicating moderate hydrophilicity . Critical Pressure: Estimated at 3.43 MPa via the Joback method .
  • Methyl 2-Hydroxy-3-Methylbutanoate: Chirality: The (S)-enantiomer (CAS 21632-23-5) is used in asymmetric synthesis due to its stereochemical purity .
  • Ethyl 2-Ethyl-3-Hydroxybutanoate: Commercial Status: Discontinued in commercial catalogs, suggesting synthesis challenges or niche applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.